molecular formula C9H11NO B069983 3,3-dimethyl-2H-furo[2,3-c]pyridine CAS No. 182819-57-4

3,3-dimethyl-2H-furo[2,3-c]pyridine

Cat. No. B069983
M. Wt: 149.19 g/mol
InChI Key: XPIFGTFMUSQIJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-dimethyl-2H-furo[2,3-c]pyridine is a heterocyclic compound that has gained significant attention in recent years due to its unique chemical structure and potential applications in various scientific fields. This compound is a pyridine-fused furan derivative that has been synthesized using different methods and has shown promising results in scientific research.

Mechanism Of Action

The mechanism of action of 3,3-dimethyl-2H-furo[2,3-c]pyridine varies depending on its application. In medicinal chemistry, this compound has been shown to inhibit the activity of enzymes such as cyclooxygenase and phosphodiesterase, which are involved in inflammation and cancer progression. In materials science, it acts as a fluorescent probe by emitting light when excited by a light source.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3,3-dimethyl-2H-furo[2,3-c]pyridine have been studied in vitro and in vivo. In vitro studies have shown that this compound has anti-inflammatory, anti-cancer, and anti-viral effects. In vivo studies have shown that it can reduce inflammation and tumor growth in animal models.

Advantages And Limitations For Lab Experiments

The advantages of using 3,3-dimethyl-2H-furo[2,3-c]pyridine in lab experiments include its unique chemical structure, potential applications in various scientific fields, and availability of different synthesis methods. The limitations include the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of 3,3-dimethyl-2H-furo[2,3-c]pyridine. One direction is to further investigate its potential as an anti-inflammatory, anti-cancer, and anti-viral agent in clinical trials. Another direction is to explore its potential as a fluorescent probe and dopant in organic light-emitting diodes. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects in different applications.

Synthesis Methods

The synthesis of 3,3-dimethyl-2H-furo[2,3-c]pyridine can be achieved through several methods, including the Hantzsch reaction, the Skraup reaction, and the Povarov reaction. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia or a primary amine in the presence of a catalyst. The Skraup reaction involves the condensation of aniline, glycerol, and an oxidizing agent such as sulfuric acid. The Povarov reaction involves the condensation of an aldehyde, an amine, and an alkene in the presence of a Lewis acid catalyst.

Scientific Research Applications

3,3-dimethyl-2H-furo[2,3-c]pyridine has shown potential applications in various scientific fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, this compound has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-viral agent. In organic synthesis, it has been used as a building block for the synthesis of other heterocyclic compounds. In materials science, it has been studied for its potential as a fluorescent probe and as a dopant in organic light-emitting diodes.

properties

CAS RN

182819-57-4

Product Name

3,3-dimethyl-2H-furo[2,3-c]pyridine

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

3,3-dimethyl-2H-furo[2,3-c]pyridine

InChI

InChI=1S/C9H11NO/c1-9(2)6-11-8-5-10-4-3-7(8)9/h3-5H,6H2,1-2H3

InChI Key

XPIFGTFMUSQIJL-UHFFFAOYSA-N

SMILES

CC1(COC2=C1C=CN=C2)C

Canonical SMILES

CC1(COC2=C1C=CN=C2)C

synonyms

Furo[2,3-c]pyridine, 2,3-dihydro-3,3-dimethyl- (9CI)

Origin of Product

United States

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